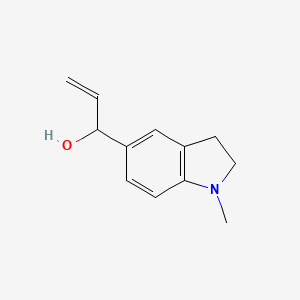![molecular formula C13H16O B13509200 2-Phenylspiro[3.3]heptan-2-ol](/img/structure/B13509200.png)
2-Phenylspiro[3.3]heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylspiro[3.3]heptan-2-ol is a chemical compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylspiro[3.3]heptan-2-ol typically involves the reaction of phenylmagnesium bromide with spiro[3.3]heptan-2-one. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenylspiro[3.3]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of spiro[3.3]heptan-2-one or spiro[3.3]heptan-2-carboxylic acid.
Reduction: Formation of 2-phenylspiro[3.3]heptane.
Substitution: Formation of 2-phenylspiro[3.3]heptan-2-yl chloride or bromide.
Scientific Research Applications
2-Phenylspiro[3.3]heptan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs that may exhibit unique pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Phenylspiro[3.3]heptan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to specific biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
2-Phenylspiro[3.3]heptan-2-ol can be compared with other spirocyclic compounds, such as:
Spiro[3.3]heptane: Lacks the phenyl and hydroxyl groups, resulting in different chemical properties and reactivity.
2-Phenylspiro[3.3]heptane:
Spiro[3.3]heptan-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a spirocyclic structure with a phenyl and hydroxyl group, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-phenylspiro[3.3]heptan-2-ol |
InChI |
InChI=1S/C13H16O/c14-13(11-5-2-1-3-6-11)9-12(10-13)7-4-8-12/h1-3,5-6,14H,4,7-10H2 |
InChI Key |
MYAGDIUUFKBJNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


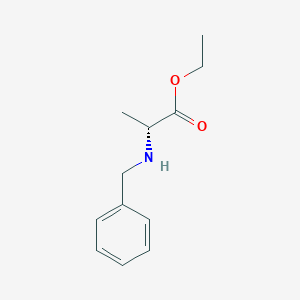
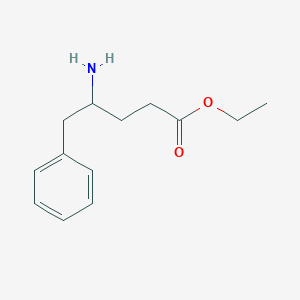
![rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13509140.png)
![dimethyl[(2S)-2-(methylamino)propyl]aminedihydrochloride](/img/structure/B13509156.png)
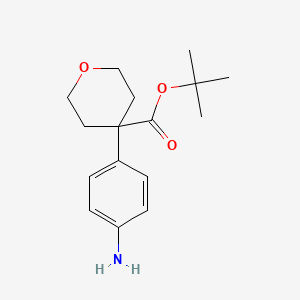
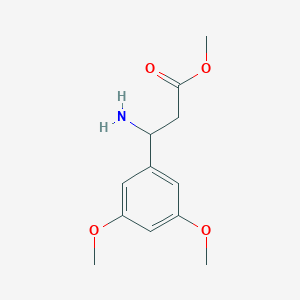
![(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoicacid](/img/structure/B13509167.png)
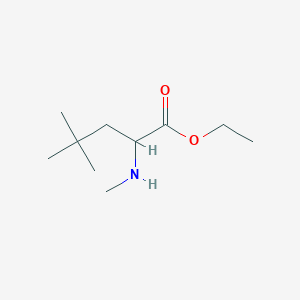

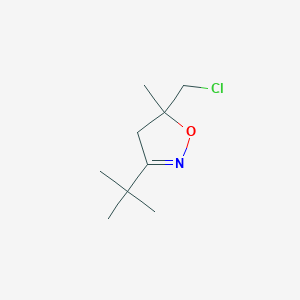

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanolhydrochloride](/img/structure/B13509178.png)
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine](/img/structure/B13509186.png)
